ORY-1001(trans)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Treatment of Acute Leukemia
- Application Summary: ORY-1001 is a highly potent and selective inhibitor of KDM1A/LSD1, a key regulator of stem cell potential in acute myeloid leukemia (AML). It induces differentiation of leukemic cells in cell lines, primary AML samples, and AML patients .
- Methods of Application: ORY-1001 is administered to AML patients and its effects are studied in cell lines, primary AML samples, and AML patients. The drug induces H3K4me2 accumulation on KDM1A target genes, leading to blast differentiation and reduction of leukemic stem cell capacity .
- Results/Outcomes: ORY-1001 has shown to decrease leukemic growth and prolong survival of mouse models of acute leukemia. It exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, reduces growth of an AML xenograft model, and extends survival in a mouse PDX (patient-derived xenograft) model of T cell acute leukemia .
2. Treatment of Triple Negative Breast Cancer
- Application Summary: ORY-1001 has been found to inhibit proliferation and promote apoptosis of triple negative breast cancer (TNBC) cells by inactivating the androgen receptor .
- Methods of Application: ORY-1001 is administered to TNBC cells and its effects are studied. The drug is found to reduce the level of androgen receptor in BC cells .
- Results/Outcomes: ORY-1001 treatment has been found to restrain the proliferation while enhancing the apoptosis of BC cells. This is accompanied by the change of proliferation- and apoptosis-related proteins expression .
3. Drug Discovery
- Application Summary: ORY-1001(trans) is a versatile chemical compound used in scientific research. With its unique properties, it has found applications in various fields.
- Methods of Application: ORY-1001(trans) is used in various experimental procedures in the field of drug discovery. The specific methods of application or experimental procedures depend on the particular study.
4. Human Pharmacokinetics and Safety Study
- Application Summary: A phase I study was conducted to assess the safety and tolerability of ORY-1001 in humans .
- Methods of Application: The study involved administering ORY-1001 to human subjects and monitoring them for any adverse effects. The pharmacokinetics of ORY-1001 in humans were also characterized .
5. Drug Discovery
- Application Summary: ORY-1001(trans) is a versatile chemical compound used in scientific research. With its unique properties, it has found applications in various fields.
- Methods of Application: ORY-1001(trans) is used in various experimental procedures in the field of drug discovery. The specific methods of application or experimental procedures depend on the particular study.
6. Human Pharmacokinetics and Safety Study
- Application Summary: A phase I study was conducted to assess the safety and tolerability of ORY-1001 in humans .
- Methods of Application: The study involved administering ORY-1001 to human subjects and monitoring them for any adverse effects. The pharmacokinetics of ORY-1001 in humans were also characterized .
Direcciones Futuras
ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .
Propiedades
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iadademstat dihydrochloride | |
CAS RN |
1431303-72-8 | |
Record name | Iadademstat dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IADADEMSTAT DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.